The compound 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that falls under the category of benzamides. It is characterized by its intricate structure, which incorporates various functional groups, making it potentially useful in medicinal chemistry and pharmaceutical applications. The molecular formula of this compound is , with a molecular weight of approximately 444.5 g/mol.
This compound is classified within the realm of pharmaceutical intermediates and active pharmaceutical ingredients, often utilized in drug development. Its structure suggests potential therapeutic applications, possibly targeting specific biological pathways due to the presence of the imidazole and furan moieties, which are known for their biological activity .
The synthesis of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can be approached through several synthetic routes. A typical method involves:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can be represented using various structural formulas:
IEHPKJJLBLRUOZ-UHFFFAOYSA-N
, which can be used for database searches.CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
.This data provides insights into the connectivity and arrangement of atoms within the molecule, crucial for understanding its reactivity and potential interactions in biological systems.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications .
This compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: